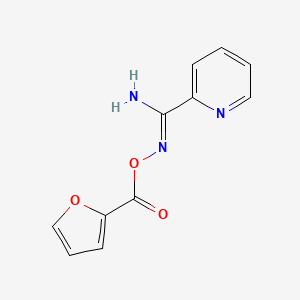![molecular formula C16H15N3O4S B5774294 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as EN9, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. EN9 belongs to the class of thiosemicarbazones, which have been extensively studied for their anti-cancer and anti-viral properties.
Wirkmechanismus
EN9 exerts its effects by binding to metal ions, such as copper and iron, which are essential for the growth and survival of cancer cells. This binding disrupts the normal functioning of these cells, leading to their death. EN9 also inhibits the activity of enzymes that are crucial for the replication of viruses, thereby preventing their spread.
Biochemical and Physiological Effects:
EN9 has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, EN9 has been found to modulate the expression of genes involved in cell cycle regulation and DNA repair, further contributing to its anti-cancer effects. In terms of its anti-viral properties, EN9 inhibits viral replication by targeting specific enzymes involved in the viral life cycle.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EN9 in lab experiments include its potent anti-cancer and anti-viral properties, as well as its ability to selectively target cancer cells while sparing normal cells. However, EN9 has been found to exhibit low solubility and stability, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
Future research on EN9 could focus on improving its solubility and stability, as well as exploring its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies could investigate the mechanisms underlying EN9's anti-cancer and anti-viral effects, as well as its potential for use in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, EN9 is a promising compound with potential applications in the field of medicine and drug development. Its anti-cancer and anti-viral properties make it an attractive candidate for further research, and future studies could shed light on its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of EN9 involves the reaction of 4-ethoxyaniline with thiosemicarbazide, followed by the addition of 3-nitrobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure EN9.
Wissenschaftliche Forschungsanwendungen
EN9 has been studied for its potential applications in the treatment of various diseases, including cancer, viral infections, and Alzheimer's disease. Research has shown that EN9 exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, EN9 has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-14-8-6-12(7-9-14)17-16(24)18-15(20)11-4-3-5-13(10-11)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIIOMUEXIWQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)




![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)



![2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)
